molecular formula C19H18BrN3O B3003797 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-bromophenyl)methanone CAS No. 605627-96-1

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-bromophenyl)methanone

カタログ番号: B3003797
CAS番号: 605627-96-1
分子量: 384.277
InChIキー: TYYKTMHCPGFURZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-bromophenyl)methanone is a useful research compound. Its molecular formula is C19H18BrN3O and its molecular weight is 384.277. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-bromophenyl)methanone , with CAS number 898444-56-9, is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies, findings, and implications for future research.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N3O2C_{23}H_{27}N_{3}O_{2}, with a molecular weight of 377.5 g/mol. The structure features a benzimidazole moiety linked to a piperidine ring and a bromophenyl group, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds containing benzimidazole and piperidine structures exhibit significant antimicrobial and anticancer properties. The biological activity of this compound has been assessed through various in vitro studies.

Antimicrobial Activity

The compound's antimicrobial efficacy has been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial Strain MIC (µM)
Staphylococcus aureus1.27
Escherichia coli1.43
Klebsiella pneumoniae2.60
Candida albicans2.65

These results suggest that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines, including colorectal carcinoma (HCT116). The compound demonstrated notable cytotoxicity with IC50 values indicating its effectiveness compared to standard antitumor agents:

Cell Line IC50 (µM) Standard Drug IC50 (µM)
HCT1165.859.99 (5-FU)

The results indicate that the compound is more effective than the standard drug, suggesting its potential as a lead compound in cancer therapy .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Microtubule Assembly : Similar compounds have been shown to destabilize microtubules, leading to apoptosis in cancer cells.
  • Interaction with Enzymatic Pathways : The benzimidazole scaffold is known to interact with various enzymes involved in cancer progression and microbial resistance .

Case Studies

Several studies have highlighted the biological activity of related compounds, reinforcing the potential of benzimidazole derivatives:

  • Study on Benzimidazole Derivatives : A study synthesized multiple benzimidazole derivatives and evaluated their antimicrobial and anticancer activities. Compounds with similar structural features exhibited significant inhibition against various pathogens and cancer cell lines .
  • Structural Activity Relationship Analysis : Research focusing on structural modifications of benzimidazole derivatives demonstrated that specific substitutions enhance biological activity, providing insights for further optimization of this compound .

特性

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O/c20-15-7-5-14(6-8-15)19(24)23-11-9-13(10-12-23)18-21-16-3-1-2-4-17(16)22-18/h1-8,13H,9-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYKTMHCPGFURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。